molecular formula C13H15F4N3O2 B8305443 4-Fluoro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

4-Fluoro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

Cat. No. B8305443
M. Wt: 321.27 g/mol
InChI Key: GGTBRLHWDBSELG-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4,5-difluoro-N-methyl-2-nitroaniline (1.0 g, 5.3 mmol), 4-trifluoromethylpiperidine hydrochloride (2.02 g, 10.6 mmol), K2CO3 (1.47 g, 10.6 mmol) and DMF (7 mL) was stirred at 40° C. overnight under Ar atmosphere. The mixture was poured into aqueous ammonia and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was washed with Et2O/PE to give the sub-title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9](F)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.Cl.[F:15][C:16]([F:24])([F:23])[CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C([O-])([O-])=O.[K+].[K+].N>CN(C=O)C>[F:1][C:2]1[C:9]([N:20]2[CH2:21][CH2:22][CH:17]([C:16]([F:24])([F:23])[F:15])[CH2:18][CH2:19]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(NC)C=C1F)[N+](=O)[O-]
Name
Quantity
2.02 g
Type
reactant
Smiles
Cl.FC(C1CCNCC1)(F)F
Name
Quantity
1.47 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. overnight under Ar atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with Et2O/PE

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(NC)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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